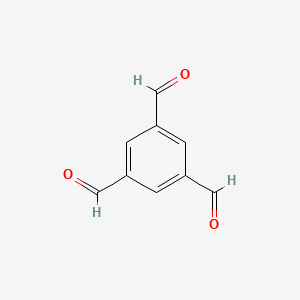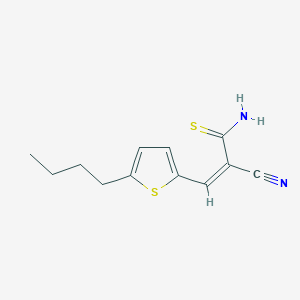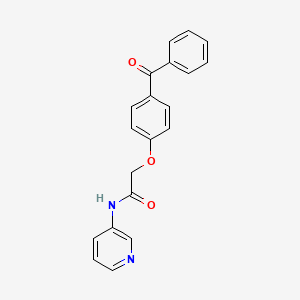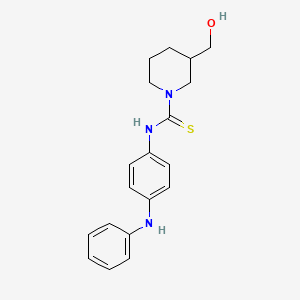
1,3,5-Triformylbenzol
Übersicht
Beschreibung
Benzene-1,3,5-tricarbaldehyde, also known as 1,3,5-triformylbenzene, is an organic compound with the molecular formula C9H6O3. It is characterized by the presence of three formyl groups (-CHO) attached to a benzene ring at the 1, 3, and 5 positions. This compound is a white to off-white crystalline powder and is widely used as an intermediate in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Benzene-1,3,5-tricarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of porous organic cages and covalent organic frameworks, which have applications in gas storage, separation, and catalysis
Industry: It is employed in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and functionalized structures
Wirkmechanismus
Target of Action
Benzene-1,3,5-tricarbaldehyde is extensively used in the synthesis of a wide range of porous organic cages and covalent organic frameworks . The primary targets of Benzene-1,3,5-tricarbaldehyde are these organic structures, where it acts as a key building block.
Mode of Action
Benzene-1,3,5-tricarbaldehyde interacts with its targets through the formation of intermolecular hydrogen bonds . This compound has the ability to assemble into supramolecular polymers , which are structures formed by the self-assembly of molecules without covalent bonds. This interaction results in changes in the structure and dynamics of the targets, leading to the formation of functional multicomponent biomaterials .
Biochemical Pathways
It is known that this compound plays a crucial role in the synthesis of porous organic cages and covalent organic frameworks . These structures have a wide range of applications in various scientific disciplines, including materials science, chemistry, and biology.
Pharmacokinetics
It is known that this compound is a solid at room temperature and has a melting point of 156-161 °C . These properties may impact its bioavailability and its ability to interact with its targets.
Result of Action
The molecular and cellular effects of Benzene-1,3,5-tricarbaldehyde’s action are primarily observed in the formation of porous organic cages and covalent organic frameworks . These structures exhibit significant solvent-accessible volume , which can be probed with thermal analysis and CO2 and N2 adsorption experiments . The formation of these structures can lead to various downstream effects, including the creation of functional multicomponent biomaterials .
Action Environment
The action, efficacy, and stability of Benzene-1,3,5-tricarbaldehyde can be influenced by various environmental factors. For instance, the solubility of this compound in water is a crucial factor that can affect its action . In cases where solubility problems were encountered, these were overcome by incorporating Benzene-1,3,5-tricarbaldehyde into conventional benzene-1,3,5-tricarboxamide-based supramolecular polymers . These two-component mixtures formed supramolecular fibres with a morphology and dynamic behaviour similar to benzene-1,3,5-tricarboxamide-homopolymers .
Biochemische Analyse
Biochemical Properties
Benzene-1,3,5-tricarbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of covalent organic frameworks and porous organic cages . It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can react with anilines in the presence of catalytic acetic acid to form iminium complexes
Cellular Effects
Benzene-1,3,5-tricarbaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complex molecular structures allows it to interact with cellular components, potentially altering their function. For example, benzene-1,3,5-tricarbaldehyde derivatives have demonstrated anti-inflammatory, antiviral, and antitumor activities by interacting with specific cellular receptors . These interactions can lead to changes in cellular behavior, making it a valuable compound for biomedical research.
Molecular Mechanism
The molecular mechanism of benzene-1,3,5-tricarbaldehyde involves its ability to form covalent bonds with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s aldehyde groups can form Schiff bases with amino groups of proteins, leading to changes in protein structure and function . Additionally, benzene-1,3,5-tricarbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzene-1,3,5-tricarbaldehyde can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and air . Long-term studies have shown that benzene-1,3,5-tricarbaldehyde can have sustained effects on cellular function, particularly in in vitro studies. These effects include alterations in cell proliferation, differentiation, and apoptosis, which are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of benzene-1,3,5-tricarbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antitumor activities . At high doses, it can be toxic and cause adverse effects, including liver damage, respiratory distress, and neurological symptoms . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
Benzene-1,3,5-tricarbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. The compound’s aldehyde groups can undergo oxidation and reduction reactions, leading to the formation of carboxylic acids and alcohols . These metabolic transformations are crucial for understanding the compound’s behavior in biological systems and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, benzene-1,3,5-tricarbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
Benzene-1,3,5-tricarbaldehyde’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for understanding the compound’s activity and function within cells, as well as its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene-1,3,5-tricarbaldehyde can be synthesized through the hydrolysis of benzene-1,3,5-tris(bromomethyl)benzene. The reaction involves the use of a reducing agent such as lithium aluminum hydride or diisobutylaluminum hydride in an organic solvent like tetrahydrofuran or toluene. The reaction is typically carried out at low temperatures (0-5°C) and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: In industrial settings, the production of benzene-1,3,5-tricarbaldehyde often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, filtration, and recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The formyl groups can participate in nucleophilic substitution reactions, forming derivatives like imines or hydrazones
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Ammonia or primary amines in ethanol
Major Products Formed:
Oxidation: Benzene-1,3,5-tricarboxylic acid.
Reduction: Benzene-1,3,5-tris(methanol).
Substitution: Benzene-1,3,5-tris(imine) or benzene-1,3,5-tris(hydrazone)
Vergleich Mit ähnlichen Verbindungen
Terephthalaldehyde (Benzene-1,4-dicarbaldehyde): Similar structure but with two formyl groups at the 1 and 4 positions.
Isophthalaldehyde (Benzene-1,3-dicarbaldehyde): Similar structure but with two formyl groups at the 1 and 3 positions.
Trimesic acid (Benzene-1,3,5-tricarboxylic acid): The oxidized form of benzene-1,3,5-tricarbaldehyde .
Uniqueness: Benzene-1,3,5-tricarbaldehyde is unique due to its three formyl groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate for the synthesis of complex organic molecules and materials .
Eigenschaften
IUPAC Name |
benzene-1,3,5-tricarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKQNAANFVOBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372697 | |
| Record name | Benzene-1,3,5-tricarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3163-76-6 | |
| Record name | Benzene-1,3,5-tricarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Benzenetricarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[3-(2-CHLOROPHENYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]BENZAMIDE](/img/structure/B1224564.png)

![N-[3-(6-methyl-4-phenyl-2-quinolinyl)phenyl]methanesulfonamide](/img/structure/B1224569.png)

![1-(2,6-Diethylphenyl)-3-[2-(3,4-dihydroxyphenyl)ethyl]thiourea](/img/structure/B1224573.png)

![5-Chloropyridin-3-yl benzo[b]thiophene-2-carboxylate](/img/structure/B1224577.png)
![6-[4-(1-phenylethylamino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224581.png)


![methyl 2-[(5E)-5-[(3,4-diethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1224584.png)

![[4-(2-benzimidazolylidene)-3-imino-2-phenyl-1H-pyridazin-6-yl]-thiophen-2-ylmethanone](/img/structure/B1224588.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(2-furanylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1224590.png)
